molecular formula C8H6F3NO3 B6315685 1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid CAS No. 773109-12-9

1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid

Cat. No. B6315685
CAS RN: 773109-12-9
M. Wt: 221.13 g/mol
InChI Key: PKBHMCASPHSUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid, commonly referred to as DMOPO, is a compound used in a variety of scientific research applications. It is a derivative of the pyridinecarboxylic acid family and has been used in a variety of research studies due to its unique properties. This compound has a wide range of potential applications, from drug design to environmental studies, and its versatility has made it an important tool for scientists.

Scientific Research Applications

DMOPO has been used in a variety of scientific research applications, including drug design, environmental studies, and biochemistry. In drug design, DMOPO has been used as a template for designing new drugs, as it has a unique structure that can be used to create novel compounds. In environmental studies, DMOPO has been used to study the effects of environmental pollutants on aquatic organisms. In biochemistry, DMOPO has been used to study the role of enzymes in metabolic pathways, as well as the role of proteins in signal transduction pathways.

Mechanism of Action

The mechanism of action of DMOPO is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. It is believed that DMOPO can bind to proteins and enzymes, as well as modulate their activity. It is also believed that DMOPO can interact with DNA, RNA, and other nucleic acids, as well as other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not fully understood, but it is believed to have a variety of effects on cells and organisms. In humans, DMOPO has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as well as to have a role in the regulation of cell death and differentiation. In animals, DMOPO has been found to have anti-inflammatory and anti-cancer properties, as well as to have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

DMOPO has a number of advantages for use in lab experiments. It is relatively inexpensive, and it is relatively easy to synthesize. It is also relatively stable, and it has a wide range of potential applications. However, there are a few limitations to using DMOPO in lab experiments. It is not a very potent compound, and it can be difficult to obtain high yields of DMOPO from a given reaction.

Future Directions

There are a number of potential future directions for the use of DMOPO in scientific research. It could be used to design new drugs, to study the effects of environmental pollutants, to study the role of proteins and enzymes in metabolic pathways, and to study the role of proteins in signal transduction pathways. Additionally, DMOPO could be used to study the effects of small molecules on cells and organisms, and to study the regulation of cell death and differentiation. Finally, DMOPO could be used to study the regulation of cell growth and differentiation, and to develop new anti-cancer, anti-inflammatory, and anti-oxidant drugs.

Synthesis Methods

DMOPO can be synthesized from a variety of starting materials, including pyridinecarboxylic acid and trifluoromethyl bromide. The synthesis of DMOPO involves the reaction of pyridinecarboxylic acid with trifluoromethyl bromide in the presence of an acid catalyst. The reaction yields DMOPO as the major product, with minor amounts of byproducts. The reaction conditions can be modified to yield higher yields of DMOPO, and the reaction can be scaled up for large-scale production.

properties

IUPAC Name

5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-3-2-4(7(14)15)6(13)12-5(3)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBHMCASPHSUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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